N-(furan-2-ylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide
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Overview
Description
N-[(FURAN-2-YL)METHYL]-2-{2,5,9-TRIMETHYL-7-OXO-3-PHENYL-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE is a complex organic compound that features a furan ring, a chromen ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-2-{2,5,9-TRIMETHYL-7-OXO-3-PHENYL-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan and chromen intermediates, followed by their coupling through various organic reactions. Common reagents used in these reactions include organic halides, acids, and bases under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-2-{2,5,9-TRIMETHYL-7-OXO-3-PHENYL-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The chromen ring can be reduced to form dihydro derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted furans, dihydrochromens, and acetamide derivatives, which can be further utilized in different applications .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, N-[(FURAN-2-YL)METHYL]-2-{2,5,9-TRIMETHYL-7-OXO-3-PHENYL-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-{2,5,9-TRIMETHYL-7-OXO-3-PHENYL-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity, modulation of signal transduction, and alteration of gene expression .
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethanol: A simpler furan derivative with similar reactivity.
Chromen-6-yl derivatives: Compounds with similar chromen structures but different substituents.
Acetamide derivatives: Compounds with the acetamide group but different aromatic rings.
Uniqueness
N-[(FURAN-2-YL)METHYL]-2-{2,5,9-TRIMETHYL-7-OXO-3-PHENYL-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE is unique due to its combination of furan, chromen, and acetamide groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C27H23NO5 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)acetamide |
InChI |
InChI=1S/C27H23NO5/c1-15-20-12-22-24(18-8-5-4-6-9-18)17(3)32-26(22)16(2)25(20)33-27(30)21(15)13-23(29)28-14-19-10-7-11-31-19/h4-12H,13-14H2,1-3H3,(H,28,29) |
InChI Key |
RYLCPNQZDISKFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)C)CC(=O)NCC5=CC=CO5 |
Origin of Product |
United States |
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